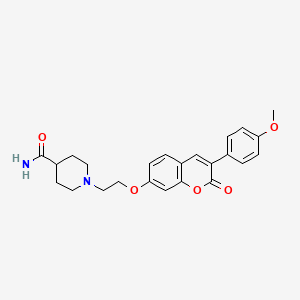

1-(2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-[2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyethyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5/c1-29-19-5-2-16(3-6-19)21-14-18-4-7-20(15-22(18)31-24(21)28)30-13-12-26-10-8-17(9-11-26)23(25)27/h2-7,14-15,17H,8-13H2,1H3,(H2,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSRYMKGWPUNPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCCN4CCC(CC4)C(=O)N)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Piperidine derivatives, a class to which this compound belongs, are known to play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and alkaloids. For instance, some piperidine derivatives have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1).

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, depending on the specific derivative and target. For example, some piperidine derivatives have been designed to inhibit certain kinases, thereby preventing the phosphorylation processes that are crucial for the survival and proliferation of cancer cells.

Biochemical Pathways

Given that some piperidine derivatives are known to inhibit kinases, it can be inferred that this compound might affect the signaling pathways associated with these enzymes.

Result of Action

If this compound acts as a kinase inhibitor like some other piperidine derivatives, it could potentially inhibit the growth and proliferation of cancer cells.

Biologische Aktivität

The compound 1-(2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, including its synthesis, mechanism of action, and efficacy in various biological assays.

Chemical Structure and Properties

The molecular formula of the compound is C24H24N2O6 , with a molecular weight of 436.464 g/mol . The structure features a coumarin moiety linked to a piperidine ring, which is believed to contribute to its biological activity.

Synthesis

The compound was synthesized through a multi-step reaction involving the coupling of a piperidine derivative with a coumarin-based intermediate. The synthesis process typically involves:

- Formation of the Coumarin Derivative : The initial step involves synthesizing the coumarin backbone, often using methods such as condensation reactions with appropriate phenolic compounds.

- Piperidine Coupling : The final product is obtained by reacting the coumarin derivative with piperidine-4-carboxylic acid derivatives under controlled conditions.

Antioxidant Activity

Recent studies have evaluated the antioxidant properties of related coumarin derivatives, showing significant free radical scavenging activities. For instance, compounds similar to the target compound exhibited SC50 values (the concentration required to scavenge 50% of free radicals) in the range of 2.36 - 40.4 μg/mL , indicating potent antioxidant capabilities compared to ascorbic acid as a positive control .

Anticancer Activity

The anticancer potential of this class of compounds has been explored through various assays. For example, derivatives containing the methoxyphenyl group have shown promising results against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A431 (Skin) | < 1.0 |

| Similar Derivative | HT29 (Colon) | 1.98 |

| Doxorubicin | Various | Reference |

These findings suggest that the presence of specific functional groups, such as methoxy and carbonyls, enhances the cytotoxicity against tumor cells .

The mechanism through which this compound exerts its biological effects may involve:

- Inhibition of Cell Proliferation : Studies indicate that compounds with similar structures can inhibit key signaling pathways involved in cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Mechanisms : By scavenging free radicals, these compounds may protect normal cells from oxidative stress associated with cancer progression.

Case Studies

Recent research has highlighted several case studies where derivatives of this compound were tested for their biological activities:

- Study on Antioxidant Activity : A study reported that derivatives showed significant antioxidant activity with SC50 values lower than standard antioxidants .

- Cytotoxicity Assay : In vitro assays demonstrated that certain derivatives effectively inhibited cell growth in various cancer cell lines, indicating their potential as anticancer agents .

- Mechanistic Studies : Molecular docking studies revealed that these compounds interact with specific proteins involved in apoptosis and cell cycle regulation, suggesting targeted therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Effects

Research indicates that coumarin derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to 1-(2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide have been shown to inhibit pro-inflammatory cytokines and enzymes such as nitric oxide synthase (NOS) and cyclooxygenase-2 (COX-2) in vitro . This suggests potential applications in treating inflammatory diseases.

Antifibrotic Activity

A study highlighted the antifibrotic effects of coumarin derivatives, demonstrating that specific compounds could inhibit TGF-β-induced collagen accumulation in renal cells . Given this context, the compound may also exhibit similar properties, making it a candidate for further investigation in fibrotic disease therapies.

Neuroprotective Properties

The compound's structure suggests potential neuroprotective effects. Research into related coumarin derivatives has shown promise in models of neurodegenerative diseases such as Parkinson's disease. For example, some derivatives were tested for their ability to inhibit monoamine oxidase (MAO) isoforms, critical enzymes involved in dopamine metabolism . This opens avenues for exploring the neuroprotective potential of the compound.

Case Study 1: Inhibition of Macrophage Migration Inhibitory Factor (MIF)

A study involving 7-hydroxycoumarins demonstrated their effectiveness as fluorescent probes targeting MIF, a cytokine implicated in inflammation and cancer. The study reported that modifications to the coumarin structure significantly enhanced binding affinity and inhibitory potency against MIF . This indicates that structural analogs of this compound could also be effective in targeting similar pathways.

Case Study 2: Antiparkinsonian Activity

Another investigation focused on the antiparkinsonian properties of coumarin derivatives. Compounds were evaluated for their ability to improve motor function in animal models of Parkinson's disease. The results indicated that certain derivatives could enhance dopamine receptor activity and provide neuroprotection against dopaminergic neuron degeneration . This suggests that the compound may have similar therapeutic potential.

Analyse Chemischer Reaktionen

Coumarin Core Formation

The coumarin scaffold is typically synthesized via Pechmann condensation , where a substituted phenol (e.g., 7-hydroxycoumarin derivative) reacts with a β-keto ester under acidic conditions . For this compound, the 4-methoxyphenyl group is introduced at the 3-position of the coumarin core, likely via:

-

Suzuki-Miyaura Coupling : A palladium-catalyzed cross-coupling between a brominated coumarin intermediate and 4-methoxyphenylboronic acid .

Example Reaction :

Ether Linkage Formation

The ethyl ether bridge connecting the coumarin and piperidine moieties is formed through:

-

Nucleophilic Substitution : Reaction of 7-hydroxycoumarin with a bromoethyl-piperidine intermediate in the presence of a base (e.g., K

CO

) in polar aprotic solvents like DMF .

Amide Functionalization

The piperidine-4-carboxamide group is introduced via:

-

Amide Coupling : Reaction of piperidine-4-carboxylic acid with an amine (e.g., NH

) using coupling agents like EDCI/HOBt .

Coumarin Lactone Reactivity

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Hydrolysis | Acidic (HCl) or basic (NaOH) | Lactone ring opens to form carboxylic acid . |

| Electrophilic Substitution | HNO | |

| , H | ||

| SO | ||

| Nitration at C-5 or C-8 positions . |

Piperidine and Amide Reactivity

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Amide Hydrolysis | Strong acid/base | Cleavage to piperidine-4-carboxylic acid. |

| N-Oxidation | mCPBA or H | |

| O |

text| Formation of piperidine N-oxide[1]. |

Methoxyphenyl Group Reactivity

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Demethylation | BBr | |

| , CH | ||

| Cl | ||

| Cleavage of methoxy to hydroxyl group . | ||

| Halogenation | Cl | |

| , FeCl |

text| Electrophilic substitution at aromatic ring[5]. |

Stability and Functional Group Interactions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.